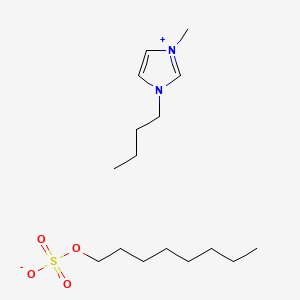

1-Butyl-3-methylimidazolium octyl sulfate

Description

The exact mass of the compound 1-Butyl-3-methylimidazolium octyl sulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Butyl-3-methylimidazolium octyl sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Butyl-3-methylimidazolium octyl sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;octyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.C8H18O4S/c1-3-4-5-10-7-6-9(2)8-10;1-2-3-4-5-6-7-8-12-13(9,10)11/h6-8H,3-5H2,1-2H3;2-8H2,1H3,(H,9,10,11)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIDIBVPFLKLKAH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOS(=O)(=O)[O-].CCCCN1C=C[N+](=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50477460 | |

| Record name | 1-Butyl-3-methylimidazolium octyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445473-58-5 | |

| Record name | 1-Butyl-3-methylimidazolium octyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butyl-3-methyl-1H-imidazol-3-ium octyl sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Butyl-3-methylimidazolium octyl sulfate synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of 1-Butyl-3-methylimidazolium Octyl Sulfate

Introduction

1-Butyl-3-methylimidazolium octyl sulfate, often abbreviated as [BMIM][OSc], is a surface-active ionic liquid (SAIL) that has garnered significant interest due to its unique properties, including being halogen-free and possessing greater hydrolysis stability compared to many common ionic liquids.[1][2] Its amphiphilic nature makes it suitable for a variety of applications, including as a solvent in catalysis and for the dissolution of biomaterials. This guide provides a comprehensive overview of the primary synthesis and purification methods for [BMIM][OSc], tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Synthesis Methodologies

There are two primary routes for the synthesis of 1-butyl-3-methylimidazolium octyl sulfate: a two-step metathesis reaction and a one-pot direct synthesis.

Two-Step Metathesis Reaction

This is a common and versatile method for synthesizing a wide range of ionic liquids. It involves two main stages: the synthesis of a 1-butyl-3-methylimidazolium halide intermediate, followed by an anion exchange reaction with an octyl sulfate salt.

Step 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl)

The first step is the quaternization of 1-methylimidazole with 1-chlorobutane to form the [BMIM]Cl intermediate.

Caption: Synthesis of the [BMIM]Cl intermediate.

Step 2: Anion Exchange

The [BMIM]Cl is then reacted with sodium octyl sulfate (Na[OSc]). The insolubility of the resulting sodium chloride in organic solvents drives the reaction to completion.[3]

Caption: Anion exchange to form [BMIM][OSc].

Direct One-Pot Synthesis

A halogen-free, one-pot synthesis method has also been developed, which avoids the halide intermediate, making it a "greener" alternative.[3] This method involves the reaction of 1-butylimidazole with dimethyl sulfate, followed by a reaction with 1-octanol.

Caption: Direct one-pot synthesis of [BMIM][OSc].

Experimental Protocols

Protocol 1: Two-Step Metathesis Synthesis of [BMIM][OSc]

Materials:

-

1-methylimidazole

-

1-chlorobutane

-

Toluene (or other suitable solvent)

-

Sodium octyl sulfate

-

Dichloromethane (CH₂Cl₂)

-

Deionized water

-

Silver nitrate (for testing)

Procedure:

Step 1: Synthesis of [BMIM]Cl [4]

-

To a solution of 1-methylimidazole in toluene at 0°C, slowly add 1-chlorobutane with vigorous stirring.

-

Heat the solution to reflux (approximately 110°C) for 24 hours.

-

Cool the reaction mixture, which may result in the formation of a viscous oil or semi-solid.

-

Decant the toluene and wash the product with fresh toluene or ethyl acetate to remove unreacted starting materials.

-

Dry the resulting [BMIM]Cl under vacuum.

Step 2: Anion Exchange to form [BMIM][OSc] [3]

-

Dissolve 1-butyl-3-methylimidazolium chloride and sodium octyl sulfate in hot water.

-

Slowly remove the water under vacuum, which will result in the precipitation of a white solid (a mixture of the product and sodium chloride).

-

Extract the precipitate with anhydrous dichloromethane multiple times.

-

Combine the organic phases and filter to remove the residual sodium chloride.

-

Wash the combined dichloromethane phases with deionized water multiple times.

-

Test the aqueous phase for chloride ions using a silver nitrate solution. Continue washing until no precipitate is formed.

-

Dry the organic phase over a suitable drying agent (e.g., anhydrous MgSO₄), filter, and remove the dichloromethane under vacuum to yield the final product.

Protocol 2: Direct One-Pot Synthesis of [BMIM][OSc]

Materials: [3]

-

1-butylimidazole

-

Dimethyl sulfate

-

1-octanol

-

Dowex ion-exchanger (or other suitable catalyst)

-

Argon or Nitrogen gas

Procedure: [3]

-

In a Schlenk flask under an inert atmosphere (argon), slowly add dimethyl sulfate to 1-butylimidazole with ice cooling.

-

Allow the mixture to stir at room temperature overnight.

-

Add 1-octanol and a catalytic amount of a dried Dowex ion-exchanger.

-

Heat the mixture to 140°C overnight while sparging with an argon stream to remove the methanol byproduct.

-

After the reaction is complete, remove any remaining volatile components under high vacuum at 80°C.

-

The resulting product is 1-butyl-3-methylimidazolium octyl sulfate.

Purification and Quality Control

The purity of [BMIM][OSc] is crucial for its application. The primary impurities are residual halides (from the metathesis reaction), water, and unreacted starting materials.

Caption: General purification workflow for [BMIM][OSc].

Purification Techniques:

-

Aqueous Washing: Repeatedly washing the ionic liquid (dissolved in an immiscible organic solvent) with deionized water is effective for removing halide impurities.[3][5]

-

Silver Nitrate Test: A qualitative test with silver nitrate is used to confirm the absence of chloride ions in the wash water.[3][5]

-

Drying: High vacuum drying at elevated temperatures (e.g., 80-100°C) is essential to remove residual water and organic solvents. The water content should ideally be below 1.0%.[6][7]

-

Activated Charcoal and Alumina Column: For highly pure and colorless ionic liquids, treatment with activated charcoal followed by filtration through a pad of alumina can be employed to remove colored impurities.[4]

Data Summary

| Parameter | Two-Step Metathesis | Direct One-Pot Synthesis | Reference |

| Starting Materials | 1-methylimidazole, 1-chlorobutane, Sodium octyl sulfate | 1-butylimidazole, Dimethyl sulfate, 1-octanol | [3][4] |

| Key Byproduct | Sodium Chloride (NaCl) | Methanol (CH₃OH) | [3] |

| Halide Impurity Risk | High (requires extensive washing) | Low to None | [3] |

| Reported Yield | Generally high (specifics vary) | Quantitative | [3] |

| Purity (Commercial) | ≥95% (HPLC) | ≥95% (HPLC) | [6][7] |

| Chloride Content | < 3 ppm (after purification) | Not applicable | [3] |

Conclusion

The synthesis of 1-butyl-3-methylimidazolium octyl sulfate can be achieved through both a traditional two-step metathesis reaction and a more modern, halogen-free direct synthesis. The choice of method depends on factors such as the desired purity, cost, and environmental considerations. The direct synthesis route offers a "greener" alternative by avoiding halide intermediates and producing a more benign byproduct. Regardless of the synthetic route, rigorous purification, particularly to remove residual halides and water, is essential to obtain a high-quality product suitable for research and industrial applications.

References

- 1. 1-n-Butyl-3-methylimidazolium ([bmim]) octylsulfate—an even ‘greener’ ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. US7655803B2 - Process for the preparation of ionic liquids with alkyl sulfate and functionalized alkyl sulfate anions - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. 1-Butyl-3-methylimidazolium octyl sulfate = 95.0 HPLC 445473-58-5 [sigmaaldrich.com]

- 7. 1-Butyl-3-methylimidazolium octyl sulphate, ≥95% (HPLC) 1-Butyl-3-methylimidazolium octyl sulphate, ≥95% (HPLC) Manufacturers, Suppliers, Price | India, China [ottokemi.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Butyl-3-methylimidazolium Octyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Butyl-3-methylimidazolium octyl sulfate, denoted as [Bmim][OS], is a halogen-free ionic liquid that has garnered significant interest due to its unique properties as a surfactant and its potential applications as a "green" solvent.[1][2] Its negligible vapor pressure and tunable physicochemical characteristics make it a compelling candidate for various industrial and scientific applications, including catalysis and enzymatic syntheses.[1][3] This technical guide provides an in-depth overview of the core physicochemical properties of [Bmim][OS], detailed experimental protocols for their measurement, and a summary of its synthesis.

Chemical Identity and General Properties

1-Butyl-3-methylimidazolium octyl sulfate is comprised of a 1-butyl-3-methylimidazolium cation ([Bmim]⁺) and an octyl sulfate anion ([OS]⁻). This combination of a relatively large, asymmetric cation and a surfactant-like anion gives rise to its unique properties.

Table 1: General and Chemical Properties of [Bmim][OS]

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₂N₂O₄S | [4][5] |

| Molecular Weight | 348.50 g/mol | [3][6] |

| CAS Number | 445473-58-5 | [3][6] |

| Appearance | Beige solid | [4] |

| Solubility in Water | Soluble | [4] |

Physicochemical Properties

The key physicochemical parameters of [Bmim][OS] are summarized below. These properties are crucial for understanding its behavior in various applications.

Density and Melting Point

The density and melting point are fundamental physical properties that influence the handling and application of [Bmim][OS].

Table 2: Density and Melting Point of [Bmim][OS]

| Property | Value | Temperature/Conditions | Reference |

| Density | 1.07 g/cm³ | Not Specified | [4] |

| Melting Point | 37 °C | - | [4] |

Surfactant Properties: Critical Micelle Concentration (CMC)

[Bmim][OS] exhibits surfactant behavior, forming micelles in solution above a certain concentration known as the Critical Micelle Concentration (CMC). This property is central to its application in areas requiring emulsification or solubilization.

Table 3: Critical Micelle Concentration of [Bmim][OS]

| Property | Value | Method | Reference |

| Critical Micelle Concentration (CMC) | >0.031 M | Not Specified | [1][3] |

Thermal Stability

Synthesis of 1-Butyl-3-methylimidazolium Octyl Sulfate

The synthesis of [Bmim][OS] is typically a two-step process. The first step involves the synthesis of the 1-butyl-3-methylimidazolium cation, usually with a halide counter-ion. The second step is an anion exchange reaction to introduce the octyl sulfate anion.

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of [Bmim][OS].

Synthesis of 1-Butyl-3-methylimidazolium Chloride ([Bmim]Cl)

This procedure is a representative method for the synthesis of the [Bmim] cation.

-

Reaction Setup: To a solution of 1-methylimidazole in toluene at 0°C, add 1-chlorobutane with vigorous stirring.[8]

-

Reflux: Heat the solution to reflux (approximately 110°C) for 24 hours.[8]

-

Crystallization: Cool the reaction mixture to -20°C for 12 hours to facilitate crystallization of the product.[8]

-

Isolation and Purification: Decant the toluene. The resulting product can be recrystallized from acetonitrile and then ethyl acetate to yield a white crystalline solid.[8]

-

Drying: Dry the purified [Bmim]Cl under vacuum.[8]

Anion Exchange to form [Bmim][OS]

This is a general procedure for anion metathesis.

-

Dissolution: Dissolve equimolar amounts of [Bmim]Cl and a salt of the desired anion (e.g., sodium octyl sulfate) in a suitable solvent, often water.

-

Reaction: Stir the mixture at room temperature for several hours to allow for the exchange of anions.

-

Extraction and Purification: The resulting [Bmim][OS] can be extracted using an appropriate organic solvent (e.g., dichloromethane). The organic phase is then washed with water to remove any remaining inorganic salt byproduct.

-

Drying: The solvent is removed under reduced pressure to yield the final ionic liquid.

Density Measurement

-

Instrumentation: An oscillating tube densimeter is a common instrument for measuring the density of ionic liquids.[9]

-

Calibration: Calibrate the instrument with substances of known density, such as dry air and deionized water.

-

Measurement: Introduce the [Bmim][OS] sample into the measuring cell, which is thermostatted to the desired temperature (e.g., 20°C or 25°C).

-

Data Acquisition: The instrument measures the oscillation period of the tube containing the sample, which is then converted to a density value. Multiple measurements are typically taken and averaged.

Viscosity Measurement

-

Instrumentation: A cone-plate or plate-plate rheometer or a viscometer is used for viscosity measurements.

-

Sample Preparation: A small amount of the ionic liquid is placed between the plates of the rheometer.

-

Measurement Conditions: The sample is equilibrated at the desired temperature. Measurements are performed over a range of shear rates to determine if the fluid is Newtonian.

-

Data Analysis: The instrument measures the resistance to flow, from which the dynamic viscosity is calculated.

Surface Tension Measurement

-

Instrumentation: A tensiometer using the Du Noüy ring or Wilhelmy plate method is commonly employed.

-

Procedure: A platinum ring or plate is brought into contact with the surface of the ionic liquid.

-

Measurement: The force required to pull the ring or plate from the surface is measured.

-

Calculation: The surface tension is calculated from this force, taking into account the dimensions of the ring or plate.

Critical Micelle Concentration (CMC) Determination

The CMC can be determined by monitoring a physical property of the ionic liquid solution as a function of its concentration. A distinct change in the slope of the property versus concentration plot indicates the CMC.

-

Method: Techniques such as surface tensiometry, conductivity, or fluorescence spectroscopy can be used.

-

Procedure (Surface Tensiometry): Prepare a series of aqueous solutions of [Bmim][OS] with increasing concentrations. Measure the surface tension of each solution.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the concentration. The point at which the surface tension becomes relatively constant with increasing concentration is the CMC.

Thermal Stability Analysis

-

Instrumentation: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to assess thermal stability.[10]

-

TGA Procedure: A small sample of [Bmim][OS] is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The instrument records the mass of the sample as a function of temperature. The onset of mass loss indicates the beginning of thermal decomposition.

-

DSC Procedure: A sample is heated or cooled at a constant rate, and the heat flow to or from the sample is measured relative to a reference. This can be used to determine melting points and glass transition temperatures.[10]

Safety and Handling

[Bmim][OS] is classified as an irritant to the skin and eyes.[4] It may be harmful if swallowed.[4]

-

Personal Protective Equipment (PPE): Always wear approved safety glasses, protective clothing, and gloves when handling this chemical.[4]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood.[4]

-

Storage: Store in a cool, dry place in a tightly sealed container.[4]

-

Spills: Small spills can be absorbed with an inert material like vermiculite or sodium carbonate and swept up.[4]

Conclusion

1-Butyl-3-methylimidazolium octyl sulfate is a versatile ionic liquid with promising applications stemming from its surfactant properties and favorable environmental profile as a halogen-free solvent. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its effective and safe use in research and development. The provided experimental protocols offer a foundation for the accurate characterization of this and similar ionic liquids.

References

- 1. 1-n-Butyl-3-methylimidazolium ([bmim]) octylsulfate—an even ‘greener’ ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 1-Butyl-3-methylimidazolium octyl sulfate = 95.0 HPLC 445473-58-5 [sigmaaldrich.com]

- 4. CAS#:445473-58-5 | 1-Butyl-3-methylimidazolium octyl sulfate | Chemsrc [chemsrc.com]

- 5. 1-Butyl-3-methylimidazolium octyl sulfate | C16H32N2O4S | CID 12095226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Butyl-3-methylimidazolium octyl sulphate, ≥95% (HPLC) 1-Butyl-3-methylimidazolium octyl sulphate, ≥95% (HPLC) Manufacturers, Suppliers, Price | India, China [ottokemi.com]

- 7. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. Physicochemical Properties of 20 Ionic Liquids Prepared by the Carbonate-Based IL (CBILS) Process - PMC [pmc.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

An In-Depth Technical Guide to the Micelle Formation of 1-Butyl-3-methylimidazolium Octyl Sulfate in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the micelle formation of the ionic liquid surfactant 1-Butyl-3-methylimidazolium octyl sulfate ([Bmim][OS]) in aqueous solutions. This document delves into the critical micelle concentration (CMC), thermodynamic parameters, and the experimental protocols used to determine these properties, offering valuable insights for applications in drug delivery and formulation.

Introduction to [Bmim][OS] and Micellization

1-Butyl-3-methylimidazolium octyl sulfate, an ionic liquid surfactant, has garnered significant interest due to its unique self-assembly properties in aqueous environments. Like traditional surfactants, [Bmim][OS] molecules are amphiphilic, possessing a hydrophilic imidazolium headgroup and a hydrophobic octyl sulfate tail. This dual nature drives the formation of micelles, which are organized molecular assemblies with a hydrophobic core and a hydrophilic corona.[1] The concentration at which these micelles begin to form is a critical parameter known as the critical micelle concentration (CMC).[2] The formation of micelles is a spontaneous process driven by the hydrophobic effect, which leads to a decrease in the free energy of the system.[2][3]

The study of [Bmim][OS] micellization is particularly relevant for drug development, as the hydrophobic core of the micelles can encapsulate poorly water-soluble drug molecules, thereby enhancing their solubility and bioavailability. Understanding the precise conditions that govern micelle formation is crucial for designing effective drug delivery systems.

Quantitative Data on Micelle Formation

The critical micelle concentration (CMC) is a key parameter that quantifies the tendency of a surfactant to form micelles. For [Bmim][OS], the CMC has been determined using various techniques, with values showing some variation depending on the method and the composition of the aqueous medium.

| Solvent System | Technique | Critical Micelle Concentration (CMC) | Reference |

| Water | Fluorescence Spectroscopy (Pyrene probe) | Higher than in DES solutions | [4][5] |

| Water | UV-Vis Spectroscopy | Higher than in DES solutions | [4][5] |

| 5 wt% Choline Chloride-Urea (1:2) | Fluorescence Spectroscopy (Pyrene probe) | Lower than in water and ChCl-Gly solution | [4][5] |

| 5 wt% Choline Chloride-Glycerol (1:2) | Fluorescence Spectroscopy (Pyrene probe) | Lower than in water, higher than in ChCl-Urea | [5] |

Note: Specific numerical values for all conditions were not consistently available across the reviewed literature. The table reflects the comparative CMC values as reported.

Research has also indicated that [Bmim][OS] exhibits dual transitions in its physical properties in aqueous media.[6][7][8][9] The first transition corresponds to the formation of anionic aggregates with the imidazolium cations acting as counterions. The second, weaker transition is attributed to a structural rearrangement of these initial aggregates, where the butyl chain of the imidazolium cation becomes incorporated into the micellar core, forming a unique mixed micelle-like structure.[6][7][8]

Experimental Protocols for Characterizing Micelle Formation

Several experimental techniques are employed to determine the CMC and study the thermodynamics of micellization. The most common methods include conductivity measurements, surface tensiometry, fluorescence spectroscopy, and isothermal titration calorimetry.

Conductivity Measurements

This method is particularly suitable for ionic surfactants like [Bmim][OS].[10][11] The principle lies in the change in the molar conductivity of the solution as a function of surfactant concentration.

Methodology:

-

Solution Preparation: Prepare a series of aqueous solutions of [Bmim][OS] with varying concentrations.

-

Instrumentation: Use a calibrated conductivity meter with a conductivity cell thermostated at a specific temperature.

-

Measurement: Measure the conductivity of each solution.

-

Data Analysis: Plot the specific or molar conductivity against the surfactant concentration. The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[10][12] Below the CMC, the conductivity increases with concentration due to the presence of individual ions. Above the CMC, the increase in conductivity is less pronounced because the newly added surfactant molecules form micelles, which have lower mobility than the individual ions.[13]

Surface Tensiometry

Surface tension measurements are a classic and widely used method to determine the CMC of any surfactant.[14]

Methodology:

-

Solution Preparation: Prepare a range of [Bmim][OS] solutions in deionized water, covering concentrations below and above the expected CMC.[10]

-

Instrumentation: Utilize a surface tensiometer, commonly employing the Du Noüy ring or Wilhelmy plate method.[10][15]

-

Measurement: Measure the surface tension of each solution at a constant temperature.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The surface tension will decrease with increasing concentration until it reaches a plateau. The concentration at which the break in the curve occurs is the CMC.[14][16]

Fluorescence Spectroscopy

This sensitive technique utilizes a fluorescent probe, such as pyrene, which exhibits different fluorescence characteristics in polar and non-polar environments.[10][17]

Methodology:

-

Probe and Solution Preparation: Prepare a stock solution of pyrene in a suitable organic solvent. Add a small aliquot of the pyrene stock solution to a series of volumetric flasks and evaporate the solvent. Then, add the aqueous [Bmim][OS] solutions of varying concentrations to these flasks.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement: Record the fluorescence emission spectra of pyrene in each solution. The intensity ratio of the first and third vibronic peaks (I1/I3) of the pyrene emission spectrum is particularly sensitive to the polarity of the microenvironment.

-

Data Analysis: Plot the I1/I3 ratio against the logarithm of the [Bmim][OS] concentration. A significant decrease in the I1/I3 ratio will be observed as the pyrene molecules partition into the hydrophobic core of the newly formed micelles. The inflection point of this sigmoidal curve is taken as the CMC.[18]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with micelle formation, providing both the CMC and the enthalpy of micellization (ΔH°m).

Methodology:

-

Instrumentation: Use an isothermal titration calorimeter.

-

Sample Preparation: Fill the sample cell with deionized water and the injection syringe with a concentrated solution of [Bmim][OS].

-

Titration: Inject small aliquots of the [Bmim][OS] solution into the water-filled cell at a constant temperature.

-

Data Analysis: The raw data consists of a series of heat-flow peaks corresponding to each injection. Integrating these peaks gives the enthalpy change per injection. A plot of the enthalpy change per mole of injectant against the total surfactant concentration will show a sigmoidal curve. The inflection point of this curve corresponds to the CMC, and the height of the curve gives the enthalpy of micellization.[3][19]

Visualizing the Process of Micelle Formation

The following diagrams illustrate the experimental workflow for determining the CMC and the fundamental process of micelle formation.

Caption: A flowchart illustrating the general experimental workflow for determining the CMC of [Bmim][OS].

Caption: A diagram depicting the self-assembly of [Bmim][OS] monomers into a micelle in an aqueous solution.

Conclusion

The micellization of 1-Butyl-3-methylimidazolium octyl sulfate in aqueous solutions is a complex process influenced by factors such as concentration and the presence of cosolutes. A thorough understanding of its CMC and the thermodynamics of micelle formation is essential for its application in various fields, particularly in the pharmaceutical sciences for the development of novel drug delivery systems. The experimental techniques outlined in this guide provide robust methods for characterizing the self-assembly behavior of this promising ionic liquid surfactant.

References

- 1. Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 3. Isothermal Microcalorimetry to Investigate Non Specific Interactions in Biophysical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Self-assembly of a short-chain ionic liquid within deep eutectic solvents - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13557B [pubs.rsc.org]

- 6. Micellar transitions in the aqueous solutions of a surfactant-like ionic liquid: 1-butyl-3-methylimidazolium octylsulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Micellar transitions in the aqueous solutions of a surfactant-like ionic liquid: 1-butyl-3-methylimidazolium octylsulfate - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. merckmillipore.com [merckmillipore.com]

- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 11. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. justagriculture.in [justagriculture.in]

- 14. researchgate.net [researchgate.net]

- 15. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]

- 16. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 17. Determination of the critical micelle concentration of surfactants using fluorescence strategies - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 18. agilent.com [agilent.com]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Surfactant Behavior of 1-Butyl-3-methylimidazolium Octyl Sulfate ([Bmim][OS])

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surfactant properties of the ionic liquid 1-Butyl-3-methylimidazolium octyl sulfate ([Bmim][OS]). This document collates available quantitative data, details relevant experimental protocols for characterization, and presents visual representations of key concepts and workflows to support research and development activities, particularly in the pharmaceutical sciences.

Introduction to [Bmim][OS] as a Surface-Active Ionic Liquid

1-Butyl-3-methylimidazolium octyl sulfate, often abbreviated as [Bmim][OS], is a halogen-free ionic liquid that exhibits surface-active properties in aqueous solutions.[1][2] Its amphiphilic nature, arising from the combination of a hydrophilic imidazolium headgroup and an octyl sulfate anionic tail, allows it to self-assemble into micelles above a certain concentration, known as the critical micelle concentration (CMC).[3] This behavior is analogous to traditional surfactants, positioning [Bmim][OS] as a "surface-active ionic liquid" (SAIL) with potential applications in various fields, including drug delivery and formulation.[4][5][6] The unique properties of ionic liquids, such as negligible vapor pressure and high thermal stability, combined with surfactant behavior, make [Bmim][OS] a subject of significant interest.[4][5][7]

Quantitative Surfactant Properties

The surfactant properties of [Bmim][OS] are characterized by several key parameters, which are summarized in the tables below. It is important to note that these properties can be significantly influenced by experimental conditions such as temperature, pressure, and the presence of additives.

Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter that indicates the onset of micelle formation. Below the CMC, [Bmim][OS] exists predominantly as monomers, while above this concentration, it forms aggregates.

| Temperature (K) | CMC (mM) | Method | Reference |

| 298.15 (25 °C) | ~ 31 | Not specified | [2] |

| Not specified | 31-34 | Not specified | [3] |

| 303 (30 °C) | 54.9 | Isothermal Titration Calorimetry (ITC) | [8] |

Note: The variation in reported CMC values highlights the sensitivity of this parameter to the experimental technique and conditions.

A study has also reported the observation of dual transitions in the physical properties of aqueous solutions of [Bmim][OS], suggesting a restructuring of the initially formed aggregates into a more complex micellar structure.[7]

Surface Tension at CMC (γCMC)

The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. The surface tension at the CMC (γCMC) is a measure of the surfactant's effectiveness in reducing surface tension.

Quantitative data for the γCMC of 1-Butyl-3-methylimidazolium octyl sulfate was not available in the reviewed literature. The experimental protocol for its determination is provided in Section 4.1.

Aggregation Number (Nagg)

The aggregation number is the average number of surfactant molecules in a single micelle. This parameter provides insight into the size and morphology of the micelles.

Specific quantitative data for the aggregation number of [Bmim][OS] in a simple aqueous solution was not found in the reviewed literature. However, one study indicated that [Bmim][OS] forms spherical and ellipsoidal micelles in water. The experimental protocol for determining the aggregation number is detailed in Section 4.3.

Thermodynamics of Micellization

The spontaneity of micellization is governed by thermodynamic parameters such as the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. These parameters can be determined from the temperature dependence of the CMC.

The standard Gibbs free energy of micellization can be calculated using the following equation:

ΔG°mic = RT ln(XCMC)

where R is the gas constant, T is the absolute temperature, and XCMC is the CMC expressed as a mole fraction.

The enthalpy of micellization (ΔH°mic) can be determined from the van't Hoff equation:

ΔH°mic = -R [d(ln XCMC) / d(1/T)]

The entropy of micellization (ΔS°mic) can then be calculated using the Gibbs-Helmholtz equation:

ΔS°mic = (ΔH°mic - ΔG°mic) / T

A comprehensive set of temperature-dependent CMC data required to calculate these thermodynamic parameters for [Bmim][OS] is not currently available in the literature. The experimental protocols for obtaining the necessary data are described in Section 4.

Molecular Structure and Micellization Process

The molecular structure of [Bmim][OS] is fundamental to its surfactant behavior. The DOT language script below visualizes the individual ions and their self-assembly into a micelle.

References

- 1. Thermodynamic studies of ionic interactions in aqueous solutions of imidazolium-based ionic liquids [Emim][Br] and [Bmim][Cl] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scialert.net [scialert.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Micellar transitions in the aqueous solutions of a surfactant-like ionic liquid: 1-butyl-3-methylimidazolium octylsulfate. | Sigma-Aldrich [merckmillipore.com]

- 8. Aggregation of 1-alkyl-3-methylimidazolium octylsulphate ionic liquids and their interaction with Triton X-100 micelles - RSC Advances (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: Thermal Stability and Decomposition of 1-Butyl-3-methylimidazolium Octyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of the ionic liquid 1-Butyl-3-methylimidazolium octyl sulfate, [Bmim][OS]. Due to the limited availability of direct experimental data for this specific ionic liquid, this guide synthesizes information from closely related 1-butyl-3-methylimidazolium-based ionic liquids and provides a scientifically inferred understanding of its thermal behavior.

Introduction to [Bmim][OS] and its Thermal Stability

1-Butyl-3-methylimidazolium octyl sulfate, [Bmim][OS], is a halogen-free ionic liquid that has garnered interest for various applications due to its unique physicochemical properties.[1][2] Understanding its thermal stability is paramount for its safe and effective use in processes that may involve elevated temperatures. The thermal stability of an ionic liquid is largely dictated by the nature of its constituent cation and anion.[3][4]

The 1-butyl-3-methylimidazolium ([Bmim]) cation is common in many ionic liquids, and its thermal decomposition has been studied with various anions.[3] Generally, the thermal stability of imidazolium-based ionic liquids is influenced by the nucleophilicity and basicity of the anion.[3][4] For instance, the thermal lability of [Bmim]-based ionic liquids follows the sequence: [Bmim]OAc > [Bmim]Cl > [Bmim]MeSO4, which corresponds to the decreasing basicity of the anion.[3][4]

Quantitative Thermal Analysis Data

To provide a comparative context for the thermal stability of [Bmim][OS], the following table summarizes the thermal decomposition data for several other [Bmim]-based ionic liquids. This data is derived from thermogravimetric analysis (TGA), which measures the change in mass of a substance as a function of temperature.

| Ionic Liquid | Onset Decomposition Temp. (Tonset) (°C) | Peak Decomposition Temp. (Tpeak) (°C) | Reference |

| 1-Butyl-3-methylimidazolium Acetate ([Bmim][OAc]) | Not specified | 242 | [3] |

| 1-Butyl-3-methylimidazolium Chloride ([Bmim][Cl]) | ~240 | 290 | [3] |

| 1-Butyl-3-methylimidazolium Methyl Sulfate ([Bmim][MeSO4]) | Not specified | 363 | [3] |

| 1-Ethyl-3-methylimidazolium Octylsulfate ([Emim][OS]) | ~440 | Not specified | [5] |

Note: The decomposition temperatures can vary depending on the experimental conditions, such as the heating rate.

Experimental Protocols for Thermal Analysis

The following are detailed, generalized methodologies for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on ionic liquids, based on common practices in the field.[1]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the ionic liquid by measuring mass loss as a function of temperature.

Apparatus: A thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the ionic liquid sample into a clean, tared TGA pan (typically aluminum or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition range (e.g., 600 °C).

-

-

Data Analysis:

-

Record the sample weight as a function of temperature.

-

The onset decomposition temperature (Tonset) is determined as the temperature at which a significant weight loss begins.

-

The peak decomposition temperature (Tpeak) is determined from the derivative of the TGA curve (DTG), representing the point of maximum rate of weight loss.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature or time, identifying phase transitions such as melting, crystallization, and glass transitions.

Apparatus: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the ionic liquid sample into a hermetically sealed DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Thermal Program:

-

Cool the sample to a low temperature (e.g., -100 °C) and then heat it at a controlled rate (e.g., 10 °C/min) to a temperature below its decomposition point.

-

A cooling and second heating cycle is often performed to observe the glass transition and any crystallization or melting events more clearly.

-

-

Data Analysis:

-

Record the differential heat flow between the sample and reference pans.

-

Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) are observed as peaks in the DSC thermogram. The glass transition appears as a step change in the baseline.

-

Proposed Decomposition Pathway of [Bmim][OS]

While a definitive, experimentally verified decomposition pathway for [Bmim][OS] is not available, a plausible mechanism can be proposed based on the known thermal degradation of the [Bmim] cation and alkyl sulfate anions. The primary decomposition is likely initiated by a nucleophilic attack of the octyl sulfate anion on the electrophilic carbons of the [Bmim] cation.

The following diagram illustrates the proposed decomposition pathways.

Caption: Proposed thermal decomposition pathways of [Bmim][OS].

The proposed primary decomposition routes are:

-

SN2 Nucleophilic Attack: The octyl sulfate anion can act as a nucleophile, attacking either the butyl or the methyl group of the imidazolium cation.

-

Attack at the butyl group would yield 1-methylimidazole and butyl octyl sulfate.

-

Attack at the methyl group would produce 1-butylimidazole and methyl octyl sulfate.

-

-

Hofmann-type Elimination: Abstraction of a proton from the butyl group by the octyl sulfate anion can lead to the formation of 1-butene, 1-methylimidazole, and octyl sulfuric acid.

Secondary decomposition of the initial products, particularly the alkyl sulfate species and octyl sulfuric acid, would likely lead to the formation of sulfur dioxide, octanol, and octene.

Experimental Workflow for Thermal Stability Assessment

The systematic evaluation of the thermal stability of an ionic liquid involves a series of well-defined experimental steps. The following diagram outlines a typical workflow.

Caption: Experimental workflow for thermal stability assessment.

Conclusion

While direct and detailed experimental data on the thermal stability and decomposition of 1-Butyl-3-methylimidazolium octyl sulfate is currently limited, a strong inference can be made about its high thermal stability based on data from analogous ionic liquids. The octyl sulfate anion appears to impart significant thermal robustness. The proposed decomposition pathways, involving nucleophilic attack and elimination reactions, provide a theoretical framework for understanding its degradation at elevated temperatures. For definitive quantitative data and a confirmed decomposition mechanism, further experimental investigation using techniques such as TGA-MS and Pyrolysis-GC-MS is recommended.

References

- 1. longdom.org [longdom.org]

- 2. On the properties of 1-butyl-3-methylimidazolium octylsulfate ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids | MDPI [mdpi.com]

- 4. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Halogen-Free Synthesis of 1-Butyl-3-methylimidazolium Octyl Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the halogen-free synthesis of 1-Butyl-3-methylimidazolium octyl sulfate ([BMIM][OctylSO4]), an ionic liquid with significant potential in various scientific and industrial applications, including drug development. This document details both a two-step synthesis route involving a halide intermediate with a subsequent anion exchange, and a more direct, one-pot halogen-free approach. The information presented is intended to equip researchers with the necessary knowledge to produce this versatile ionic liquid while adhering to the principles of green chemistry.

Introduction

Ionic liquids (ILs) are a class of salts with low melting points, typically below 100°C. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to traditional volatile organic solvents.[1] However, many common ILs contain halogenated anions, which can lead to the formation of corrosive and toxic byproducts.[2] The synthesis of halogen-free ILs, such as 1-Butyl-3-methylimidazolium octyl sulfate, represents a significant advancement in green chemistry, offering a more environmentally benign option for various applications.[2]

Synthesis of 1-Butyl-3-methylimidazolium octyl sulfate

There are two primary synthetic pathways for producing 1-Butyl-3-methylimidazolium octyl sulfate in a halogen-free manner at the final product stage. The first is a two-step process involving the synthesis of a halide-containing intermediate followed by an anion exchange. The second is a direct, one-pot synthesis that avoids the use of halogenated reactants altogether.

Two-Step Synthesis via Halide Intermediate and Anion Exchange

This method involves the initial synthesis of 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) or bromide ([BMIM]Br), followed by an anion metathesis reaction with a non-halogenated octyl sulfate salt.

Step 1: Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl)

The synthesis of [BMIM]Cl is achieved through the quaternization of 1-methylimidazole with 1-chlorobutane.[3][4]

Experimental Protocol: Synthesis of 1-Butyl-3-methylimidazolium Chloride

-

Materials:

-

1-methylimidazole

-

1-chlorobutane

-

Toluene (or other suitable solvent)

-

Ethyl acetate (for washing)

-

-

Procedure:

-

To a vigorously stirred solution of 1-methylimidazole (1.25 mol) in toluene (125 cm³) at 0°C, add 1-chlorobutane (1.38 mol).[4]

-

Heat the solution to reflux at approximately 110°C for 24 hours.[4]

-

After reflux, cool the reaction mixture and place it in a freezer at approximately -20°C for 12 hours to facilitate precipitation.[4]

-

Decant the toluene, and wash the resulting viscous oil or semi-solid product twice with ethyl acetate to remove any unreacted starting materials.[3]

-

Remove the remaining ethyl acetate under vacuum at 60°C for 2 hours to yield the purified 1-Butyl-3-methylimidazolium chloride.[3]

-

-

Quantitative Data:

-

A typical yield for this reaction is approximately 86%.[4]

-

Step 2: Anion Exchange with Sodium Octyl Sulfate

The halide anion of the intermediate is replaced with the octyl sulfate anion through a metathesis reaction with sodium octyl sulfate.

Experimental Protocol: Anion Exchange

-

Materials:

-

1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)

-

Sodium octyl sulfate

-

Dichloromethane

-

-

Procedure:

-

Dissolve the synthesized [BMIM]Cl in dichloromethane.

-

Add an equimolar amount of sodium octyl sulfate to the solution.

-

Stir the mixture vigorously at room temperature for several hours to facilitate the anion exchange.

-

The precipitated sodium chloride can be removed by filtration.

-

Wash the organic phase repeatedly with small volumes of deionized water until no chloride ions are detected in the aqueous phase (tested with silver nitrate solution).

-

Remove the dichloromethane under reduced pressure to yield the final product, 1-Butyl-3-methylimidazolium octyl sulfate.

-

Direct Halogen-Free Synthesis

A more direct and greener approach to synthesizing [BMIM][OctylSO4] involves the reaction of a 1-alkylimidazole with a dialkyl sulfate, completely avoiding the use of halogenated compounds.[5]

Experimental Protocol: Direct Synthesis of 1-Butyl-3-methylimidazolium Alkyl Sulfate (Representative)

While a specific protocol for the octyl sulfate variant is not detailed in the provided search results, a general procedure for the synthesis of similar 1,3-dialkylimidazolium alkyl sulfate salts is as follows:

-

Materials:

-

1-Butylimidazole

-

Dimethyl sulfate (as a methylating agent and sulfate source) or a suitable butyl octyl sulfate precursor.

-

-

Procedure:

-

In a reaction vessel, combine 1-butylimidazole with an equimolar amount of the alkylating agent (e.g., dimethyl sulfate).

-

The reaction is typically carried out under ambient conditions with stirring. The reaction is often exothermic and may require initial cooling.

-

Continue stirring for several hours until the reaction is complete. The progress can be monitored by techniques such as NMR spectroscopy.

-

The resulting ionic liquid can be purified by washing with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials.

-

The purified product is then dried under vacuum.

-

Data Presentation

Table 1: Summary of Reactants and Conditions for the Synthesis of [BMIM]Cl

| Reactant | Molar Ratio | Solvent | Temperature | Reaction Time | Typical Yield |

| 1-methylimidazole | 1 | Toluene | 110°C | 24 hours | ~86% |

| 1-chlorobutane | 1.1 |

Table 2: Physicochemical Properties of 1-Butyl-3-methylimidazolium octyl sulfate

| Property | Value |

| Molecular Formula | C₁₆H₃₂N₂O₄S |

| Molecular Weight | 348.50 g/mol |

| Appearance | Colorless to brown liquid or crystalline solid |

| Purity (HPLC) | ≥95.0% |

| Water Content | ≤1.0% |

Characterization

The successful synthesis of 1-Butyl-3-methylimidazolium octyl sulfate can be confirmed through various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the cation and anion.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the ionic liquid.

-

Mass Spectrometry (MS): MS is used to determine the mass of the cation and anion, confirming the composition of the ionic liquid.

Mandatory Visualization

References

- 1. 1-n-Butyl-3-methylimidazolium ([bmim]) octylsulfate—an even ‘greener’ ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. Efficient, halide free synthesis of new, low cost ionic liquids: 1,3-dialkylimidazolium salts containing methyl- and ethyl-sulfate anions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of Organic Compounds in 1-Butyl-3-methylimidazolium octyl sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of organic compounds in the ionic liquid 1-butyl-3-methylimidazolium octyl sulfate ([Bmim][OcSO4]). This document collates available quantitative data, details relevant experimental methodologies, and presents a logical workflow for solubility determination. Given the specialized nature of this ionic liquid, this guide synthesizes information from studies on [Bmim][OcSO4] and structurally similar ionic liquids to provide a broader understanding of its solvent properties.

Introduction to 1-Butyl-3-methylimidazolium octyl sulfate ([Bmim][OcSO4])

1-Butyl-3-methylimidazolium octyl sulfate is an ionic liquid (IL) that has garnered interest due to its unique properties as a solvent. Unlike traditional volatile organic solvents, ionic liquids have negligible vapor pressure, which can reduce air pollution and exposure risks in laboratory and industrial settings.[1] [Bmim][OcSO4] is a halogen-free ionic liquid, which is an advantage for its "green" profile, as it avoids potential issues related to the hydrolysis of halogen-containing anions.[2][3][4] Its structure, consisting of a 1-butyl-3-methylimidazolium cation and an octyl sulfate anion, imparts a surfactant-like character, influencing its solvent behavior.[5] The physical and chemical properties of [Bmim][OcSO4], such as its density, viscosity, and thermal stability, have been subjects of study.[2][3]

Solubility of Organic Compounds in [Bmim][OcSO4]

The solubility of organic compounds in ionic liquids is a complex phenomenon governed by factors such as the nature of the solute and the constituent ions of the IL. Generally, saturated aliphatic compounds exhibit limited solubility in imidazolium-based ionic liquids, while compounds with greater polarity or aromaticity, such as alkenes and aldehydes, tend to be more soluble.[1] The anion of the ionic liquid plays a crucial role in determining its solvent properties.[6][7]

Quantitative Solubility Data

Precise quantitative solubility data for a wide range of organic compounds specifically in [Bmim][OcSO4] is limited in publicly available literature. However, studies on the solubility of [Bmim][OcSO4] in various organic solvents provide insight into their mutual miscibility. The following table summarizes available data on the solubility of [Bmim][OcSO4] in selected n-alkanes and alcohols at 298.15 K and atmospheric pressure.

| Solvent | Solubility of [Bmim][OcSO4] (Mole Fraction, x) |

| n-Hexane | Miscible in some proportions |

| n-Heptane | Miscible in some proportions |

| n-Octane | Miscible in some proportions |

| n-Decane | Miscible in some proportions |

| Methanol | Miscible in some proportions |

| 1-Butanol | Miscible in some proportions |

| 1-Hexanol | Miscible in some proportions |

| 1-Octanol | Miscible in some proportions |

| 1-Decanol | Miscible in some proportions |

| Data synthesized from a study by Domańska et al. (2006).[8] |

It is important to note that this table reflects the solubility of the ionic liquid in the organic solvent. For drug development and other applications, the solubility of organic solutes in the ionic liquid is the critical parameter. Further experimental studies are required to establish a comprehensive database for the solubility of various organic compounds in [Bmim][OcSO4].

Experimental Protocols for Solubility Determination

The determination of the solubility of organic compounds in ionic liquids requires precise and reliable experimental methods. Several techniques can be employed, each with its own advantages and considerations.

Cloud Point Method

The cloud point method is a common technique for determining the liquid-liquid equilibrium of binary mixtures.[9]

Methodology:

-

A known mass of the ionic liquid is placed in a sealed, temperature-controlled vessel equipped with a magnetic stirrer.

-

The organic solute is added dropwise from a burette until the mixture becomes cloudy or turbid, indicating phase separation.

-

The mixture is then heated slowly while stirring until it becomes clear, and the temperature is recorded.

-

The solution is then allowed to cool slowly, and the temperature at which it becomes cloudy again is recorded.

-

The average of these two temperatures is taken as the cloud point temperature for that specific composition.

-

The composition of the mixture is determined by the masses of the ionic liquid and the added solute.[9]

Gravimetric Method

The gravimetric method is a straightforward technique for determining the solubility of a solid solute in a liquid solvent.

Methodology:

-

An excess amount of the solid organic compound is added to a known mass of [Bmim][OcSO4] in a sealed vial.

-

The mixture is agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached. This can be done using a shaker or a magnetic stirrer in a thermostated bath.

-

After equilibration, the mixture is allowed to stand to allow the undissolved solid to settle.

-

A sample of the supernatant liquid is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid precipitation.

-

The mass of the withdrawn sample is accurately determined.

-

The solvent (ionic liquid) is removed from the sample, typically by vacuum evaporation, and the mass of the remaining solid solute is measured.

-

The solubility is then calculated as the mass of the solute per mass of the solvent.

Inverse Gas Chromatography (IGC)

Inverse gas chromatography can be used to determine the activity coefficients at infinite dilution, which are related to the solubility of volatile solutes in the ionic liquid.[10]

Methodology:

-

A packed chromatography column is prepared where the stationary phase is the ionic liquid ([Bmim][OcSO4]) coated onto a solid support.

-

A small, known amount of the volatile organic solute is injected into the column.

-

The retention time of the solute as it passes through the column is measured.

-

From the retention time and other experimental parameters (e.g., carrier gas flow rate, column temperature), the activity coefficient at infinite dilution can be calculated.[10]

Logical Workflow for Solubility Assessment

The process of determining and understanding the solubility of an organic compound in [Bmim][OcSO4] can be represented as a logical workflow.

References

- 1. Ionic liquid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. On the properties of 1-butyl-3-methylimidazolium octylsulfate ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 1-n-Butyl-3-methylimidazolium ([bmim]) octylsulfate—an even ‘greener’ ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 1-丁基-3-甲基咪唑硫酸辛酯 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 6. Solutions of ionic liquids with diverse aliphatic and aromatic solutes – Phase behavior and potentials for applications: A review article - Arabian Journal of Chemistry [arabjchem.org]

- 7. How Do Aromatic Compounds and Ionic Liquids Interact? - ChemistryViews [chemistryviews.org]

- 8. Solubility and Excess Molar Properties of 1,3-Dimethylimidazolium Methylsulfate, or 1-Butyl-3-Methylimidazolium Methylsulfate, or 1-Butyl-3-Methylimidazolium Octylsulfate Ionic Liquids with n-Alkanes and Alcohols: Analysis in Terms of the PFP and FBT Models1 | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the Volumetric and Transport Properties of 1-Butyl-3-methylimidazolium octyl sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the volumetric and transport properties of the ionic liquid 1-Butyl-3-methylimidazolium octyl sulfate ([BMIM][OS]).[1][2] This halogen-free ionic liquid is noted for its stability against hydrolysis and favorable toxicological and biodegradability profiles, making it a person of interest for various industrial applications.[1][2] This document summarizes key quantitative data, details the experimental protocols used for their measurement, and provides a visual representation of the experimental workflow.

Core Physicochemical Properties

1-Butyl-3-methylimidazolium octyl sulfate is a surface-active ionic liquid.[1] Its molecular formula is C₁₆H₃₂N₂O₄S, with a molecular weight of 348.50 g/mol .

Quantitative Data Summary

The following tables summarize the available quantitative data for the volumetric and transport properties of 1-Butyl-3-methylimidazolium octyl sulfate.

Table 1: Density (ρ) and Molar Volume (Vₘ) of [BMIM][OS] at Atmospheric Pressure (0.1 MPa)

| Temperature (K) | Density (ρ) (g·cm⁻³) | Molar Volume (Vₘ) (cm³·mol⁻¹) |

| 293.15 | 1.0633 | 327.75 |

| 298.15 | 1.0598 | 328.84 |

| 303.15 | 1.0563 | 329.93 |

| 308.15 | 1.0528 | 331.03 |

| 313.15 | 1.0493 | 332.14 |

| 318.15 | 1.0458 | 333.26 |

| 323.15 | 1.0423 | 334.38 |

| 328.15 | 1.0388 | 335.51 |

| 333.15 | 1.0353 | 336.65 |

| 338.15 | 1.0318 | 337.80 |

Data extracted from Dávila et al. (2007).

Table 2: Isobaric Heat Capacity (Cₚ) of [BMIM][OS] at Atmospheric Pressure (0.1 MPa)

| Temperature (K) | Isobaric Heat Capacity (Cₚ) (J·K⁻¹·mol⁻¹) |

| 293.15 | 645.2 |

| 298.15 | 651.9 |

| 303.15 | 658.6 |

| 308.15 | 665.3 |

| 313.15 | 672.0 |

| 318.15 | 678.7 |

| 323.15 | 685.4 |

| 328.15 | 692.1 |

| 333.15 | 698.8 |

| 338.15 | 705.5 |

Data extracted from Dávila et al. (2007).

Table 3: Speed of Sound (u) in [BMIM][OS] at Atmospheric Pressure (0.1 MPa)

| Temperature (K) | Speed of Sound (u) (m·s⁻¹) |

| 293.15 | 1489.1 |

| 298.15 | 1472.4 |

| 303.15 | 1455.7 |

| 308.15 | 1439.0 |

| 313.15 | 1422.3 |

| 318.15 | 1405.6 |

| 323.15 | 1388.9 |

| 328.15 | 1372.2 |

| 333.15 | 1355.5 |

| 338.15 | 1338.8 |

Data extracted from Dávila et al. (2007).

Table 4: Refractive Index (n_D) of [BMIM][OS] at Atmospheric Pressure (0.1 MPa)

| Temperature (K) | Refractive Index (n_D) |

| 293.15 | 1.4711 |

| 298.15 | 1.4692 |

| 303.15 | 1.4673 |

| 308.15 | 1.4654 |

| 313.15 | 1.4635 |

| 318.15 | 1.4616 |

| 323.15 | 1.4597 |

| 328.15 | 1.4578 |

| 333.15 | 1.4559 |

| 338.15 | 1.4540 |

Data extracted from Dávila et al. (2007).

Note on Transport Properties: While the volumetric and thermodynamic properties are well-documented, specific experimental data for the viscosity and electrical conductivity of pure 1-Butyl-3-methylimidazolium octyl sulfate as a function of temperature were not available in the primary literature reviewed for this guide.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the data tables.

Density Measurement

The density of the ionic liquid was determined using a high-pressure, oscillating-tube densimeter. The apparatus is designed for accurate measurements over a wide range of temperatures and pressures. The core of the instrument is a U-shaped tube that is electromagnetically excited to oscillate at its natural frequency. This frequency is directly related to the mass of the fluid inside the tube, and thus its density. The instrument is calibrated using two fluids with well-known densities, typically water and a vacuum. For viscous samples, a correction for the damping effect on the oscillator is applied to ensure accuracy. The temperature is controlled with a precision thermostat to within ±0.01 K.

Isobaric Heat Capacity Measurement

The isobaric heat capacity was measured using a differential scanning calorimeter (DSC).[3] The "three-step" method is commonly employed for accurate heat capacity measurements of ionic liquids.[3] This involves three separate runs:

-

Baseline: An empty sample pan is run to establish the baseline heat flow.

-

Standard: A reference material with a well-characterized heat capacity, such as sapphire, is run to determine the calibration constant.

-

Sample: The ionic liquid sample is run under the same conditions as the baseline and standard.

The heat capacity of the sample is then calculated by comparing its heat flow to that of the standard, after subtracting the baseline. The measurements are performed under a constant flow of an inert gas, like nitrogen, to prevent any oxidative degradation.

Speed of Sound Measurement

The speed of sound in the ionic liquid was measured using a pulse-echo technique. This method involves sending a short ultrasonic pulse from a transducer through the sample to a reflector. The time taken for the pulse to travel to the reflector and back to the transducer is measured precisely. Knowing the path length, the speed of sound can be calculated. The temperature of the sample is maintained with a high-precision thermostat.

Refractive Index Measurement

The refractive index was measured using an Abbé refractometer. A few drops of the ionic liquid are placed on the prism of the refractometer. Light is passed through the sample, and the angle of total internal reflection is measured. This critical angle is directly related to the refractive index of the sample. The refractometer is typically equipped with a temperature-controlled jacket to maintain the sample at the desired temperature.

Experimental Workflow and Signaling Pathways

The following diagram illustrates the logical workflow for the characterization of the physicochemical properties of an ionic liquid like 1-Butyl-3-methylimidazolium octyl sulfate.

Caption: Workflow for Physicochemical Characterization of Ionic Liquids.

References

Methodological & Application

Application of 1-Butyl-3-methylimidazolium Octyl Sulfate in the Hydroformylation of Alkenes

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The hydroformylation of alkenes, also known as oxo synthesis, is a cornerstone of industrial organic synthesis, providing a direct route to aldehydes from olefins, carbon monoxide, and hydrogen. This process is of paramount importance in the production of bulk and fine chemicals, including precursors for plasticizers, detergents, and pharmaceuticals. The efficiency and selectivity of hydroformylation are critically dependent on the catalyst system and the reaction medium.

Ionic liquids (ILs) have emerged as promising alternative solvents for biphasic catalysis, offering advantages such as negligible vapor pressure, high thermal stability, and the ability to immobilize homogeneous catalysts. This facilitates catalyst recycling and reduces metal leaching into the product stream, addressing key challenges associated with traditional homogeneous hydroformylation processes. 1-Butyl-3-methylimidazolium octyl sulfate, [Bmim][OctSO4], is a halogen-free ionic liquid that presents a more environmentally benign option compared to commonly used ILs containing fluorinated anions. Its surfactant-like properties may also influence the interfacial behavior in biphasic systems, potentially enhancing reaction rates.

Data Presentation

The following tables summarize typical quantitative data obtained from the rhodium-catalyzed hydroformylation of 1-octene in a biphasic ionic liquid system. These data are representative of what can be expected and serve as a benchmark for optimizing the reaction in [Bmim][OctSO4].

Table 1: Effect of Reaction Parameters on 1-Octene Hydroformylation

| Entry | Catalyst Precursor | Ligand | Temp (°C) | Pressure (bar, CO/H₂) | Time (h) | Conversion (%) | n/iso Ratio | TOF (h⁻¹) |

| 1 | [Rh(acac)(CO)₂] | TPPTS | 100 | 50 (1:1) | 4 | >99 | 2.5 | ~250 |

| 2 | [Rh(acac)(CO)₂] | TPPTS | 80 | 50 (1:1) | 6 | 95 | 2.8 | ~160 |

| 3 | [Rh(acac)(CO)₂] | TPPTS | 100 | 30 (1:1) | 4 | 92 | 2.4 | ~230 |

| 4 | [Rh(acac)(CO)₂] | TPPTS | 100 | 70 (1:1) | 4 | >99 | 2.6 | ~250 |

| 5 | [Rh(cod)Cl]₂ | Sulfoxantphos | 100 | 60 (1:1) | 2 | >99 | 30 | >500 |

Data compiled from analogous systems and are for illustrative purposes. TPPTS = Tris(3-sulfophenyl)phosphine trisodium salt Sulfoxantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene with sulfonate groups TOF = Turnover Frequency (moles of product per mole of Rh per hour)

Table 2: Catalyst Recycling Efficiency in Biphasic Hydroformylation

| Recycling Run | Conversion (%) | n/iso Ratio | Rh Leaching (ppm) |

| 1 | >99 | 2.5 | < 1 |

| 2 | >99 | 2.5 | < 1 |

| 3 | 98 | 2.4 | < 1 |

| 4 | 97 | 2.4 | 1.2 |

| 5 | 95 | 2.3 | 1.5 |

Data are representative of typical performance in imidazolium-based ionic liquid systems.

Experimental Protocols

Protocol 1: General Procedure for the Hydroformylation of 1-Octene in a Biphasic [Bmim][OctSO4] System

This protocol describes a typical batch reaction for the hydroformylation of 1-octene using a rhodium catalyst immobilized in [Bmim][OctSO4].

Materials:

-

1-Butyl-3-methylimidazolium octyl sulfate ([Bmim][OctSO4]) (≥95.0%)

-

[Rh(acac)(CO)₂] (Rhodium(I) dicarbonylacetylacetonate)

-

Tris(3-sulfophenyl)phosphine trisodium salt (TPPTS) or other suitable water-soluble phosphine ligand

-

1-Octene (≥98%)

-

Syngas (CO/H₂ in a 1:1 molar ratio)

-

Toluene or Decane (for product extraction and GC analysis)

-

Internal standard for GC analysis (e.g., dodecane)

-

High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.

Procedure:

-

Catalyst Preparation:

-

In a glovebox or under an inert atmosphere (N₂ or Ar), add [Bmim][OctSO4] (e.g., 5 mL) to the autoclave reactor.

-

Add the rhodium precursor, [Rh(acac)(CO)₂] (e.g., 5 mg, ~0.02 mmol).

-

Add the phosphine ligand, TPPTS (e.g., 57 mg, ~0.1 mmol, for a P/Rh ratio of 5:1).

-

Seal the reactor and stir the mixture at room temperature for 30 minutes to ensure the formation of the active catalyst complex.

-

-

Reaction Setup:

-

Add 1-octene (e.g., 2.24 g, 20 mmol) to the autoclave containing the catalyst solution.

-

Seal the reactor tightly.

-

Purge the reactor three times with syngas (CO/H₂ = 1:1) to remove any residual air.

-

-

Hydroformylation Reaction:

-

Pressurize the reactor with syngas to the desired pressure (e.g., 50 bar).

-

Heat the reactor to the desired temperature (e.g., 100 °C) while stirring vigorously (e.g., 1000 rpm) to ensure good gas-liquid mass transfer.

-

Maintain the pressure and temperature for the desired reaction time (e.g., 4 hours). The pressure should be kept constant by feeding syngas from a reservoir as it is consumed.

-

-

Product Isolation and Analysis:

-

After the reaction is complete, cool the reactor to room temperature.

-

Carefully vent the excess syngas in a fume hood.

-

Open the reactor. A biphasic system should be observed, with the upper organic layer containing the products and unreacted substrate, and the lower ionic liquid layer containing the catalyst.

-

Carefully separate the upper organic layer using a pipette or by decantation.

-

Extract the ionic liquid phase with an organic solvent (e.g., 3 x 5 mL of toluene) to recover any dissolved products. Combine the organic extracts with the initially separated organic layer.

-

Analyze the combined organic phase by gas chromatography (GC) using an internal standard (e.g., dodecane) to determine the conversion of 1-octene and the selectivity towards n-nonanal and iso-nonanal.

-

-

Catalyst Recycling:

-

The ionic liquid phase containing the rhodium catalyst can be reused for subsequent reactions.

-

After product extraction, place the reactor under vacuum for a short period to remove any residual organic solvent from the ionic liquid phase.

-

Charge the reactor with a fresh batch of 1-octene and repeat the hydroformylation procedure.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the biphasic hydroformylation of an alkene using an ionic liquid.

Caption: Workflow for biphasic hydroformylation.

Conceptual Reaction Scheme

This diagram shows the key components and transformations in the hydroformylation of 1-octene.

Caption: Reactants, catalyst, and products.

Catalyst Recycling Logic

This diagram illustrates the logic behind the catalyst recycling process in a biphasic system.

Caption: Logic of biphasic catalyst recycling.

Application of 1-Butyl-3-methylimidazolium Octyl Sulfate in Enzyme-Catalyzed Reactions

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Butyl-3-methylimidazolium octyl sulfate, abbreviated as [Bmim][OctSO4], is a halogen-free ionic liquid that has garnered attention as a promising solvent for enzyme-catalyzed reactions.[1] Its unique properties, including its behavior as a surfactant above a critical micelle concentration of 0.031 M, make it a versatile medium for biocatalysis.[1] Notably, its use has been associated with increased yield and stability of enzymes such as β-galactosidase in synthetic reactions.[1] This document provides an overview of the applications of [Bmim][OctSO4] in enzyme catalysis, with a focus on lipase and β-galactosidase-mediated reactions, and offers adaptable protocols for laboratory use.

Key Advantages of [Bmim][OctSO4] in Biocatalysis

-

Enhanced Enzyme Stability: Ionic liquids can provide a stabilizing microenvironment for enzymes, and [Bmim][OctSO4] has been noted to improve the stability of β-galactosidase.[1]

-

Improved Reaction Yields: The use of [Bmim][OctSO4] as a reaction medium can lead to higher product yields in enzyme-catalyzed syntheses.[1]

-

"Green" Solvent Properties: As a halogen-free ionic liquid, [Bmim][OctSO4] is considered a more environmentally benign alternative to traditional halogenated ionic liquids and volatile organic solvents.

-

Surfactant Properties: Its amphiphilic nature allows it to form micelles, which can be beneficial for reactions involving substrates with poor water solubility.[1]

Data Presentation: Enzyme Performance in [Bmim][OctSO4] and Other Media

The following tables summarize key performance indicators for lipase and β-galactosidase in various solvent systems. While specific quantitative data for reactions in [Bmim][OctSO4] is not extensively available in the reviewed literature, the tables provide a framework for comparison once such data is generated.

Table 1: Lipase (e.g., Candida antarctica Lipase B) Performance in Various Media

| Parameter | [Bmim][OctSO4] | Heptane | Acetonitrile | Other Ionic Liquids (e.g., [Bmim][BF4]) |

| Relative Activity (%) | Data not available | 100 | 40-50[2] | Generally higher than in alkylsulfate ILs |

| Substrate Conversion (%) | Data not available | Varies | Varies | Up to 49.7% (Acylation)[3] |

| Enzyme Stability (Half-life) | Data not available | Varies | Varies | Varies |

| Michaelis Constant (Km) | Data not available | Lower | Higher[2] | Varies |

| Maximum Velocity (Vmax) | Data not available | Higher | Lower[2] | Varies |

Table 2: β-Galactosidase Performance in Various Media

| Parameter | [Bmim][OctSO4] | Aqueous Buffer | Other Ionic Liquids (e.g., [Bmim][BF4]) |

| Relative Activity (%) | Reported to increase yield[1] | 100 | Can increase in mixed micellar systems[4] |

| Product Yield (%) | Reported to be increased[1] | Varies | Varies |

| Enzyme Stability (Half-life) | Reported to be increased[1] | Varies | Varies |

| Michaelis Constant (Km) | Data not available | Varies | Varies |